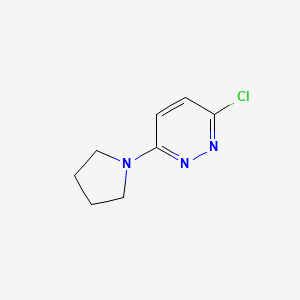

3-Chloro-6-pyrrolidin-1-yl-pyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOJAXJOBBCOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427244 | |

| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-85-8 | |

| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(1-pyrrolidinyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. 3-Chloro-6-pyrrolidin-1-yl-pyridazine is a member of this versatile class of compounds, yet its precise mechanism of action remains to be fully elucidated. This technical guide proposes a putative mechanism of action for this compound, centering on the modulation of key inflammatory and cell survival signaling pathways. We present a comprehensive, field-proven experimental workflow designed to systematically investigate this hypothesis, from initial target identification to the characterization of downstream cellular responses. This document is intended to serve as a strategic and methodological resource for researchers engaged in the pharmacological characterization of novel pyridazine-based chemical entities.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts unique physicochemical properties and a remarkable capacity for diverse biological interactions. The pyridazine nucleus is found in numerous compounds with established pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Notably, various pyridazine derivatives have been investigated for their potential as anti-cancer agents and modulators of neurological disorders.[3]

The broad bioactivity of this scaffold suggests that pyridazine derivatives can interact with multiple biological targets. For instance, some pyridazines have been shown to regulate inflammatory pathways by inhibiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[4] This positions compounds like this compound as promising candidates for further investigation in immunology and oncology.

A Putative Mechanism of Action for this compound

Based on the established activities of the pyridazine scaffold, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases involved in pro-inflammatory and cell survival signaling. A primary candidate pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of inflammation and cellular stress responses.[5] Inhibition of an upstream kinase, such as an IκB kinase (IKK), would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

// Edges "Stimulus" -> "Receptor"; "Receptor" -> "IKK_Complex" [label="Activates"]; "Compound" -> "IKK_Complex" [arrowhead=tee, label="Inhibits (Hypothesized)", fontcolor="#EA4335", color="#EA4335"]; "IKK_Complex" -> "IkB" [label="Phosphorylates"]; "IkB" -> "Ub_Proteasome" [label="Targeted for"]; "IkB_NFkB" -> "IkB" [style=dashed, arrowhead=none]; "IkB_NFkB" -> "NFkB_p65_p50" [style=dashed, arrowhead=none]; "IkB" -> "Phosphorylation" [style=invis]; "IKK_Complex" -> "Phosphorylation" [style=invis]; "IkB" -> "NFkB_p65_p50" [label="Sequesters", style=dashed, arrowhead=none]; "NFkB_p65_p50" -> "NFkB_p65_p50_nuc" [label="Translocates"]; "NFkB_p65_p50_nuc" -> "DNA"; "DNA" -> "Gene_Transcription" [label="Induces"]; } Caption: Putative mechanism of this compound.

Experimental Workflow for Mechanism of Action Deconvolution

To rigorously test our hypothesis, we propose a multi-stage experimental approach. This workflow is designed to be a self-validating system, where findings from each stage inform the subsequent experiments.

// Connections "Target_ID" -> "Target_Engagement" [label="Identified Target(s)"]; "Target_Engagement" -> "Kinase_Assay" [label="Validated Target(s)"]; "Kinase_Assay" -> "Pathway_Profiling" [label="Confirmed Inhibition"]; "Pathway_Profiling" -> "NFkB_Activity" [label="Pathway Modulation"]; "NFkB_Activity" -> "Cytokine_Release" [label="Functional Consequence"]; } Caption: A four-stage workflow for MoA elucidation.

Stage 1: Target Identification and Engagement

The initial step is to identify the direct molecular targets of this compound in an unbiased manner.

3.1.1. Kinobeads Affinity Chromatography

This chemical proteomics approach is invaluable for identifying kinase targets.[6][7] It involves a competitive binding experiment where a cell lysate is incubated with the test compound before being passed over beads coated with non-selective kinase inhibitors.

-

Protocol: Kinobeads-based Target Identification

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., THP-1 monocytes) and prepare a native cell lysate under non-denaturing conditions.

-

Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound for 1 hour at 4°C.

-

Kinobeads Enrichment: Add the kinobeads slurry to the lysates and incubate for 1 hour at 4°C to capture kinases not bound by the compound.[2]

-

Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's abundance on the beads indicates it is a direct target of the compound.[2]

-

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[8][9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9]

-

Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells with either vehicle or this compound for 2 hours.

-

Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[10]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Fractions: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein (identified from the Kinobeads experiment) by Western blot.

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.

-

Stage 2: In Vitro Functional Validation

Once a primary kinase target is identified and validated, its inhibition must be quantified using a purified, recombinant enzyme.

-

Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase, its specific substrate, and a range of concentrations of this compound in a kinase reaction buffer.[11][12]

-

Initiate Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Detection: Measure kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of ³²P-ATP into the substrate, or luminescence-based assays that quantify the amount of ADP produced.[13]

-

IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| Kinase | Recombinant human IKKβ (example) |

| Substrate | GST-IκBα (1-54) |

| ATP Concentration | Km of ATP for the kinase |

| Compound Concentrations | 10-point, 3-fold serial dilution |

| Detection Method | ADP-Glo™ Kinase Assay (Promega) |

Stage 3: Cellular Pathway Analysis

With a confirmed target and its inhibitory potency, the next step is to demonstrate that the compound modulates the intended signaling pathway within a cellular context.

-

Protocol: Western Blot Analysis of NF-κB Pathway Activation

-

Cell Culture and Stimulation: Plate cells (e.g., HeLa or THP-1) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) forms of key pathway proteins (e.g., p-IKKα/β, p-IκBα) and their total protein counterparts as loading controls.[15]

-

Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity. A dose-dependent decrease in the phosphorylation of IKK and IκBα would validate the compound's on-pathway activity.

-

-

Protocol: NF-κB Reporter Gene Assay

-

Transfection: Co-transfect HEK293 cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid as a transfection control.[3][16][17]

-

Treatment and Stimulation: Treat the transfected cells with the compound, followed by stimulation with TNF-α for 6-24 hours.[3]

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[17]

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.

-

Stage 4: Phenotypic and Downstream Effects

The final stage is to link the observed molecular mechanism to a relevant cellular phenotype, such as the suppression of inflammatory cytokine production.

-

Protocol: Cytokine ELISA

-

Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or THP-1 macrophages. Pre-treat with this compound for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 18-24 hours to induce cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA to quantify the concentration of secreted TNF-α and IL-6 in the supernatant according to the manufacturer's protocol.[18][19][20]

-

Data Analysis: Generate a standard curve using recombinant cytokines and calculate the concentration of cytokines in the samples. A dose-dependent reduction in TNF-α and IL-6 secretion would be the expected functional outcome.

-

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical progression for the comprehensive characterization of this compound's mechanism of action. By systematically moving from unbiased target identification to the validation of cellular and phenotypic outcomes, researchers can build a compelling and data-driven narrative of the compound's pharmacological activity. Successful execution of this workflow will not only elucidate the specific molecular interactions of this promising pyridazine derivative but also provide a deeper understanding of its therapeutic potential. Future studies could expand upon these findings to include in vivo efficacy studies in relevant disease models and comprehensive off-target profiling to ensure a favorable safety profile.

References

-

Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved January 30, 2026, from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019). Retrieved January 30, 2026, from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Retrieved January 30, 2026, from [Link]

-

NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 - Fivephoton Biochemicals. (n.d.). Retrieved January 30, 2026, from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025). Retrieved January 30, 2026, from [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Retrieved January 30, 2026, from [Link]

-

Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved January 30, 2026, from [Link]

-

The target landscape of clinical kinase drugs - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Retrieved January 30, 2026, from [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014). Retrieved January 30, 2026, from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). Retrieved January 30, 2026, from [Link]

-

NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012). Retrieved January 30, 2026, from [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022). Retrieved January 30, 2026, from [Link]

-

Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013). Retrieved January 30, 2026, from [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Retrieved January 30, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved January 30, 2026, from [Link]

-

In vitro kinase assay - Bio-protocol. (2022). Retrieved January 30, 2026, from [Link]

-

Electrophoretic mobility shift assay for NF-κB activation - Bio-protocol. (n.d.). Retrieved January 30, 2026, from [Link]

-

ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) In vitro kinase assay v1 - ResearchGate. (2023). Retrieved January 30, 2026, from [Link]

-

Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Retrieved January 30, 2026, from [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. (n.d.). Retrieved January 30, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 30, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). Retrieved January 30, 2026, from [Link]

-

Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis. (n.d.). Retrieved January 30, 2026, from [Link]

-

TCF/LEF reporter kit - BPS Bioscience. (n.d.). Retrieved January 30, 2026, from [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020). Retrieved January 30, 2026, from [Link]

-

Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE. (2016). Retrieved January 30, 2026, from [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Retrieved January 30, 2026, from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Electrophoretic Mobility Shift Assay | EMSA | Gel Retardation Assay - YouTube. (2022). Retrieved January 30, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro kinase assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as this compound, a molecule of interest due to the prevalence of the pyridazine core in medicinal chemistry, a multi-faceted spectroscopic approach is not merely procedural—it is a mandatory, self-validating system. This guide eschews a simple recitation of data, instead delving into the causality behind the analytical choices, the interpretation of the spectral data, and the synergistic power of an integrated spectroscopic workflow. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide an irrefutable structural dossier on the target molecule.

Molecular Blueprint: Structure and Predicted Spectral Features

Before delving into complex instrumentation, a foundational understanding of the molecule's architecture is paramount. This compound is composed of a dichloropyridazine scaffold functionalized with a pyrrolidine ring via a C-N bond.

Caption: Chemical structure of this compound with atom numbering.

Based on this structure, we can anticipate the following spectral signatures:

-

NMR: Signals corresponding to two distinct aromatic protons on the pyridazine ring and four sets of aliphatic protons on the pyrrolidine ring. Carbon signals will reflect the varied electronic environments, from the halogen- and nitrogen-substituted aromatic carbons to the saturated aliphatic carbons.

-

FT-IR: Vibrational bands characteristic of aromatic C-H, aliphatic C-H, C=N and C=C bonds within the pyridazine ring, C-N bonds, and the C-Cl bond.

-

Mass Spectrometry: A molecular ion peak that exhibits a characteristic isotopic pattern confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to assemble the molecular puzzle with complete confidence.

¹H NMR Analysis: Mapping the Proton Environment

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ may be used if the compound has lower solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Anticipated ¹H NMR Data: The structure suggests four distinct proton environments. The electron-withdrawing pyridazine ring will shift the signals for its attached protons significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.5 | Doublet (d) | 1H | H-4 | Aromatic proton adjacent to H-5. |

| ~ 6.7 - 7.0 | Doublet (d) | 1H | H-5 | Aromatic proton adjacent to H-4, shifted upfield relative to H-4 due to the influence of the adjacent pyrrolidine group. |

| ~ 3.5 - 3.8 | Multiplet (m) | 4H | H-2', H-5' | Protons on carbons alpha to the pyrrolidine nitrogen. Deshielded by the adjacent nitrogen atom. |

| ~ 1.9 - 2.2 | Multiplet (m) | 4H | H-3', H-4' | Protons on carbons beta to the pyrrolidine nitrogen. |

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals each unique carbon atom in the molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer. A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (>256) are typically required due to the low natural abundance of ¹³C.

Anticipated ¹³C NMR Data: The molecule possesses six unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-6 | Aromatic carbon bonded to two nitrogen atoms (the pyrrolidine and pyridazine N1), resulting in significant deshielding. |

| ~ 150 | C-3 | Aromatic carbon bonded to a nitrogen and an electronegative chlorine atom. |

| ~ 125 - 130 | C-4 | Aromatic CH carbon. |

| ~ 115 - 120 | C-5 | Aromatic CH carbon, shielded relative to C-4. |

| ~ 45 - 50 | C-2', C-5' | Aliphatic carbons alpha to the pyrrolidine nitrogen. |

| ~ 25 - 30 | C-3', C-4' | Aliphatic carbons beta to the pyrrolidine nitrogen. |

2D NMR: The Self-Validating System

While 1D NMR provides a strong hypothesis for the structure, 2D NMR techniques offer definitive proof by revealing through-bond correlations. This creates a self-validating system where assignments must be internally consistent across multiple experiments.[1][2]

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the H-4 and H-5 protons of the pyridazine ring, confirming their adjacency. It will also show correlations between the protons at C2'/C5' and C3'/C4' within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their directly attached carbons. It will show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals (e.g., δ H-4 to δ C-4, δ H-2'/5' to δ C-2'/5').

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation to observe is between the alpha-protons of the pyrrolidine ring (H-2'/H-5') and the C-6 carbon of the pyridazine ring. This single piece of evidence unambiguously confirms the connectivity between the two ring systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] It serves as an excellent orthogonal technique to confirm features deduced from NMR.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: A background spectrum of the empty ATR crystal is collected first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Anticipated FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Pyrrolidine) |

| 1600 - 1450 | C=N and C=C Stretch | Pyridazine Ring Vibrations |

| 1350 - 1250 | C-N Stretch | Aryl-N and Aliphatic-N |

| 800 - 600 | C-Cl Stretch | Carbon-Chlorine Bond |

Mass Spectrometry (MS): Molecular Weight and Elemental Verification

Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. For halogenated compounds, it provides a unique and definitive signature.[5]

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for Electrospray Ionization (ESI) or via a GC inlet for Electron Ionization (EI).

-

Ionization: ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. EI is a higher-energy technique that produces the molecular ion [M]⁺• and extensive fragmentation, which can provide structural clues.

-

Analysis: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a single, unambiguous elemental formula.

Anticipated Mass Spectrum Data: The molecular formula is C₉H₁₂ClN₃, with a monoisotopic mass of 197.07198 Da.

-

Molecular Ion Isotope Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct peaks for the molecular ion: one at m/z ≈ 197 (for C₉H₁₂³⁵ClN₃) and another at m/z ≈ 199 (for C₉H₁₂³⁷ClN₃). The intensity ratio of these M⁺ and M+2 peaks will be approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom.[6][7]

Caption: Isotopic pattern and fragmentation in mass spectrometry.

-

High-Resolution Data: An HRMS measurement of the [M+H]⁺ ion should yield a mass of 198.07926. A measured mass within 5 ppm of this theoretical value confirms the elemental formula C₉H₁₃ClN₃⁺.

-

Fragmentation Pattern: Common fragmentation pathways could include the loss of the chlorine atom (a fragment at m/z ~162) or the cleavage of the C-N bond, resulting in fragments corresponding to the pyrrolidine cation or the chloropyridazine radical cation.

Conclusion: An Integrated and Authoritative Analysis

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple spectroscopic datasets.

Caption: Integrated workflow for structural confirmation.

Mass spectrometry confirms the correct molecular weight and the presence of chlorine. FT-IR provides a rapid check for the expected functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic connectivity, leaving no ambiguity. This rigorous, multi-technique validation ensures the highest degree of scientific integrity for researchers and drug development professionals relying on this foundational molecular data.

References

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

-

LibreTexts. Mass Spectrometry of Halogen Compounds. [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?[Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to Investigating 3-Chloro-6-pyrrolidin-1-yl-pyridazine as a Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 3-Chloro-6-pyrrolidin-1-yl-pyridazine as a potential kinase inhibitor. The pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[1][2] The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking, make it a compelling starting point for the design of targeted therapeutics.[3]

Introduction to the Pyridazine Scaffold in Kinase Inhibition

The pyridazine nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic properties that are advantageous in drug design.[3][4] Pyridazine derivatives have been successfully developed into approved drugs, demonstrating their clinical relevance.[3][5] In the context of kinase inhibition, the pyridazine scaffold can serve as a bioisosteric replacement for other aromatic systems, offering opportunities to modulate solubility, metabolic stability, and target engagement.[5] The development of kinase inhibitors is a cornerstone of modern drug discovery, with numerous approved drugs targeting this enzyme class for the treatment of cancer and other diseases.[6][7][8]

The subject of this guide, this compound, is a heterocyclic compound that holds promise as a kinase inhibitor.[9] Its structural features, including the chloro and pyrrolidinyl substitutions, provide handles for synthetic modification and potential interactions with the ATP-binding pocket of various kinases.

Synthetic Strategy and Characterization

The synthesis of this compound and its analogs is a critical first step in its evaluation. A common synthetic route involves the nucleophilic substitution of a dichloropyridazine precursor with pyrrolidine.[10]

DOT Diagram: Synthetic Workflow

Caption: A general workflow for the synthesis and characterization of this compound.

In Vitro Evaluation of Kinase Inhibitory Activity

The initial assessment of a potential kinase inhibitor involves determining its activity and potency against a panel of purified kinases.[6] A variety of assay formats are available, each with its own advantages and limitations.[11][12][13]

Primary Screening: Broad Kinase Panel

A broad kinase screen is essential to identify the primary kinase targets of this compound and to assess its initial selectivity profile. This is typically performed at a single high concentration of the compound against a large number of kinases.

Determination of IC50 Values

For kinases that show significant inhibition in the primary screen, the half-maximal inhibitory concentration (IC50) should be determined. This quantitative measure of potency is crucial for comparing the activity of different compounds and for guiding structure-activity relationship (SAR) studies.[6]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

This compound (test compound)

-

Positive control inhibitor

-

White, opaque 384-well plates

-

Multichannel pipette or liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Compound Addition: Add the serially diluted compound or control to the appropriate wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Target Engagement and Functional Effects

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[14][15]

Target Phosphorylation Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a known substrate of the target kinase within a cellular context.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes

-

Blocking buffer

-

Primary antibodies (phospho-specific and total protein)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase substrate. Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

DOT Diagram: Cellular Assay Workflow

Caption: A streamlined workflow for assessing the cellular activity of a kinase inhibitor.

Mechanism of Action Studies

Understanding how this compound inhibits its target kinase is crucial for its development. Key studies include determining its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) and its binding kinetics.

Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target(s) to minimize off-target effects.[16] A comprehensive selectivity profile can be generated by screening the compound against a large panel of kinases at a fixed concentration or by determining IC50 values for a subset of related kinases.

Lead Optimization and Future Directions

The data gathered from the initial characterization of this compound will guide the next steps in the drug discovery process. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, can be used to improve potency, selectivity, and pharmacokinetic properties. The pyridazine core offers multiple positions for chemical modification, providing a rich opportunity for optimization.[17][18]

Conclusion

This compound represents a promising starting point for the development of a novel kinase inhibitor. Its pyridazine core is a privileged scaffold in medicinal chemistry, and its substituents offer avenues for optimization. A systematic evaluation, encompassing in vitro and cell-based assays, mechanism of action studies, and comprehensive selectivity profiling, is essential to unlock its therapeutic potential. This guide provides a robust framework for researchers to undertake such an investigation, ultimately contributing to the advancement of targeted therapies.

References

-

Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o547. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Chloro-6-(1-piperidinyl)pyridazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PubChem. Retrieved from [Link]

-

Ather, A., Arshad, N., Mirza, B., Arslan, H., & Hardcastle, K. I. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Available at: [Link]

- Kumar, D., & Singh, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 147-235). Georg Thieme Verlag.

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Cox, B., & Woster, P. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1269-1294. Available at: [Link]

-

Arslan, H., Gökçe, M., Hardcastle, K. I., & Lense, S. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096. Available at: [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed. Retrieved from [Link]

-

Al-Salama, Z. T., & Keam, S. J. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals (Basel), 18(1), 1. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12.

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

- Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

-

ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Discovery. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Kinase Activity Assays [worldwide.promega.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 16. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 17. sarpublication.com [sarpublication.com]

- 18. Pyridazine synthesis [organic-chemistry.org]

3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS number and identification

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine , a critical heterocyclic building block in medicinal chemistry. Characterized by its electron-deficient pyridazine core and the lipophilic, conformationally restricted pyrrolidine moiety, this compound serves as a pivotal scaffold for Nucleophilic Aromatic Substitution (

Physiochemical Identity & Profile

The compound is defined by the desymmetrization of the 3,6-dichloropyridazine core, introducing a specific vector for further functionalization.

Table 1: Physiochemical Specifications

| Property | Specification |

| Chemical Name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine |

| CAS Number | 66346-85-8 |

| Molecular Formula | |

| Molecular Weight | 183.64 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 127–131 °C |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~1.5 – 2.0 (Lipophilic modulation via pyrrolidine) |

| pKa (Predicted) | ~3.5 (Pyridazine N) |

Synthetic Pathways & Reaction Mechanisms

The primary route to this compound is the regioselective nucleophilic aromatic substitution (

2.1 Reaction Scheme & Mechanism

The following diagram illustrates the synthetic workflow and the bifurcation of potential side products if stoichiometry is not controlled.

Figure 1: Synthetic pathway for mono-substitution of 3,6-dichloropyridazine. Note the risk of bis-substitution (Side Product) if equivalents are not managed.

2.2 Validated Synthetic Protocol

Objective: Synthesis of 5.0 g of this compound.

Reagents:

-

3,6-Dichloropyridazine (1.0 eq)[2]

-

Pyrrolidine (2.1 eq) Note: Pyrrolidine acts as both nucleophile and proton scavenger.

-

Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 3,6-dichloropyridazine (5.0 g, 33.6 mmol) and Ethanol (50 mL).

-

Addition: Add Pyrrolidine (5.8 mL, 70.5 mmol) dropwise over 10 minutes at room temperature. Exotherm warning.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool reaction to room temperature.[3]

-

Concentrate in vacuo to remove ethanol and excess pyrrolidine.

-

Resuspend the residue in water (50 mL) and extract with Dichloromethane (

).

-

-

Purification:

-

Wash combined organic layers with Brine.

-

Dry over anhydrous

, filter, and concentrate. -

Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

-

Structural Characterization

Verification of the structure relies on distinguishing the symmetry-breaking substitution. The loss of symmetry from the 3,6-dichloropyridazine precursor is the key diagnostic.

Table 2: Expected Analytical Profile

| Technique | Diagnostic Signal | Interpretation |

| Pyridazine H-5 (Shielded by amine) | ||

| Pyridazine H-4 (Deshielded by Cl) | ||

| Pyrrolidine | ||

| Pyrrolidine | ||

| MS (ESI) | Base peak | |

| Isotope Pattern | 3:1 ratio for |

Quality Control Criteria:

-

Purity: >98% by HPLC (254 nm).

-

Impurity Limit: Bis-pyrrolidine adduct < 0.5%.

Applications in Drug Discovery[1]

This compound serves as a "privileged scaffold" in medicinal chemistry. The chlorine atom at position 3 is highly activated for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.

4.1 Therapeutic Areas

-

Neurology: Pyridazine derivatives modulate GABA receptors and have shown potential as non-opioid analgesics (analogous to Emorfazone).

-

Oncology: Used as kinase inhibitor cores (e.g., c-Met or VEGFR inhibitors) where the pyrrolidine ring occupies the solvent-exposed region of the ATP binding pocket.

4.2 Lead Optimization Workflow

The following decision tree illustrates how this core is utilized to generate lead compounds.

Figure 2: Divergent synthesis strategy using the 3-chloro handle for library generation.

Safety, Stability & Handling

-

Hazard Classification:

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may degrade slowly in solution if exposed to light.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of pyrrolidine vapors.

References

-

Chemdad. "this compound CAS 66346-85-8 Data." Chemdad, Accessed Jan 30, 2026. [Link]

-

PubChem. "3,6-Dichloropyridazine Compound Summary."[5] National Library of Medicine, Accessed Jan 30, 2026. [Link]

-

Arslan, H., et al. "3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine." Acta Crystallographica Section E, 2010. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Chloro-6-(piperidin-1-yl)pyridazine - Lead Sciences [lead-sciences.com]

- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | C9H13ClN4 | CID 7098865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Executive Summary

Compound: 3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS: 66346-85-8 Molecular Weight: 183.64 g/mol [1]

This guide provides a technical framework for the physicochemical characterization and handling of this compound. As a functionalized heteroaromatic intermediate, this compound exhibits a distinct solubility profile driven by the lipophilic pyrrolidine ring and the polarizable pyridazine core. Its stability is governed by the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (

Part 1: Physicochemical Characterization & Structural Logic

Structural Analysis & Reactivity Hotspots

The molecule consists of an electron-deficient pyridazine ring substituted with an electron-withdrawing chlorine atom and an electron-donating pyrrolidine ring.

-

The Pyrrolidine Ring: Acts as a strong

-donor. The nitrogen lone pair is delocalized into the pyridazine ring, significantly increasing the electron density of the aromatic system compared to unsubstituted 3-chloropyridazine. This donation stabilizes the ring against some nucleophilic attacks but increases susceptibility to oxidation. -

The Chloro Group: Serves as a leaving group. While the pyrrolidine donation deactivates the ring slightly toward

compared to 3,6-dichloropyridazine, the C-Cl bond remains the primary site of instability, particularly under hydrolytic conditions (high pH) or in the presence of strong nucleophiles (thiols, amines). -

Basicity: The pyrrolidine nitrogen is essentially non-basic (

character due to conjugation). Protonation occurs at N-2 of the pyridazine ring.

Visualization: Reactivity & Degradation Pathways

The following diagram maps the structural vulnerabilities and the logic for stability testing.

Figure 1: Structural reactivity map highlighting the primary degradation pathways (Hydrolysis, Oxidation, Photolysis) relative to environmental stressors.

Part 2: Solubility Profile

Predicted Solubility Matrix

Based on the lipophilicity of the pyrrolidine moiety and the polarity of the chloropyridazine core, the following solubility profile is expected.

| Solvent System | Predicted Solubility | Application | Technical Note |

| Water (Neutral) | Low (< 0.5 mg/mL) | Biological Assays | Limited by lipophilic pyrrolidine ring. |

| 0.1N HCl | High (> 10 mg/mL) | Stock Solution | Protonation of pyridazine N-2 solubilizes the salt form. |

| DMSO | High (> 50 mg/mL) | High-Conc Stocks | Caution: Potential instability over time (see Stability section). |

| Methanol/Ethanol | Moderate-High | Synthesis/Purification | Good solvents for crystallization. |

| Dichloromethane | High | Extraction | Preferred solvent for organic phase extraction. |

| Toluene | Low-Moderate | Crystallization | Useful as an anti-solvent in recrystallization. |

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in aqueous buffers and organic solvents.

Methodology (Shake-Flask Method):

-

Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).

-

Solvent Addition: Add 500 µL of the target solvent (Water, pH 1.2, pH 7.4, pH 10, DMSO, MeOH).

-

Equilibration: Agitate at 25°C for 24 hours (protect from light).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter. Note: Ensure filter compatibility to prevent adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ ~250-280 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5-95% B).

-

Part 3: Stability Profile & Handling

Critical Stability Factors

-

Hydrolytic Stability: The C-Cl bond is susceptible to hydrolysis, converting the chloropyridazine to the corresponding pyridazinone (3-hydroxy-6-pyrrolidinylpyridazine tautomer). This reaction is accelerated at high pH (OH⁻ attack) and elevated temperatures.

-

DMSO Instability: Literature indicates that electron-deficient halo-heterocycles, including 3-chloropyridazine, can degrade in DMSO, potentially involving nucleophilic attack by the solvent or oxidation. Recommendation: Use fresh DMSO stocks and avoid long-term storage in DMSO at room temperature.

-

Photostability: The conjugated heterocyclic system absorbs UV light, leading to potential photo-oxidation or dechlorination. Storage in amber vials is mandatory.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: Establish the degradation pathways and shelf-life limits.

Workflow:

-

Acid Stress: Dissolve in 0.1N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve in 0.1N NaOH. Heat at 60°C for 4 hours. Expect significant degradation via hydrolysis.

-

Oxidative Stress: Treat with 3%

at Room Temp for 2 hours. -

Thermal Stress: Solid state heating at 60°C for 7 days.

-

Analysis: Monitor disappearance of parent peak and appearance of new peaks via LC-MS.

Visualization: Stability Testing Logic

Figure 2: Forced degradation workflow to define storage and handling protocols.

Part 4: Storage & Handling Recommendations

Based on the chemical class properties and specific functional groups:

-

Storage:

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis and oxidation.

-

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and solvent leaching.

-

-

Solution Handling:

-

Prepare stock solutions in anhydrous DMSO or Ethanol immediately prior to use.

-

Avoid storing aqueous solutions for >24 hours, even at 4°C.

-

If using DMSO, freeze aliquots at -20°C to minimize solvent-mediated degradation.

-

References

-

BLD Pharm. (n.d.). This compound (CAS 66346-85-8) Product Data Sheet. Retrieved from

-

ChemicalBook. (2025).[2] 3-Chloropyridazine Properties and Stability Profile. Retrieved from

-

PubChem. (2025).[3][4] Compound Summary: 3-Chloropyridazine.[2][5][6][7][8] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[9] Solubility Profile of Aminopyridazines in Organic Solvents. Retrieved from

Sources

- 1. 66346-85-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]

- 3. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Computational Frontiers: Theoretical Characterization and Optimization of the Pyridazine Scaffold

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: Quantum Mechanical (QM) Profiling, Molecular Dynamics (MD), and Bioisosteric Logic

Executive Summary: The Diazine Advantage

The pyridazine scaffold (1,2-diazine) represents a high-value "privileged structure" in modern drug discovery. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique electronic signature defined by the alpha-effect —the repulsion between adjacent nitrogen lone pairs.

From a theoretical standpoint, this scaffold offers a solution to the "lipophilicity tax" often paid during lead optimization. By replacing a phenyl ring with a pyridazine core, researchers can lower logP values while introducing two specific hydrogen bond acceptor vectors. This guide details the theoretical frameworks—from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to exploit these properties effectively.

Electronic Architecture & Quantum Mechanical Profiling

To rationally design pyridazine-based drugs, one must first understand the electronic consequences of the N-N bond.

The Alpha-Effect and Lone Pair Repulsion

The defining feature of pyridazine is the adjacency of two

-

Consequence: This repulsion creates a high dipole moment (

D), significantly higher than pyridine ( -

Drug Design Implication: The high dipole facilitates strong dipole-dipole interactions and

-stacking with electron-deficient amino acid residues (e.g., Phe, Tyr) in binding pockets.

DFT Profiling Protocol

When characterizing new derivatives, the B3LYP functional with the 6-31G* or 6-311++G(d,p) basis set is the standard for balancing cost and accuracy in predicting HOMO/LUMO gaps.

Key Theoretical Parameters to Calculate:

-

HOMO-LUMO Gap (

): Correlates with chemical hardness ( -

Molecular Electrostatic Potential (MEP): Critical for predicting binding orientation. In pyridazines, the negative potential is highly localized on the N-N edge, creating a "directional anchor" for hydrogen bonding.

Comparative Physicochemical Metrics

The following table summarizes theoretical data comparing pyridazine to its common bioisosteres.

| Property | Benzene | Pyridine | Pyridazine | Theoretical Significance |

| Dipole Moment (Debye) | 0.0 | 2.2 | ~4.0 | Drives orientation in polar binding pockets. |

| ClogP (Lipophilicity) | 2.14 | 0.65 | -0.72 | Drastic solubility improvement; reduces metabolic clearance. |

| H-Bond Acceptors | 0 | 1 | 2 | Dual vectors allow "water bridging" in solvent-exposed pockets. |

| pKa (Conjugate Acid) | - | 5.2 | 2.3 | Less likely to be protonated at physiological pH compared to pyridine. |

Bioisosterism and Pharmacophore Modeling[1]

Theoretical studies often employ pyridazine as a bioisostere to modulate the physicochemical profile of a lead compound without altering its steric footprint.

The "Scaffold Hopping" Logic

Replacing a phenyl ring with pyridazine is a standard strategy to improve aqueous solubility. However, the theoretical challenge lies in the Electrostatic Mismatch .

-

Phenyl: Quadrupole moment (negative

-cloud above/below ring). -

Pyridazine: Strong dipole (negative potential at N-N, positive at C4/C5).

Strategic Insight: If the phenyl ring in the lead compound interacts via edge-to-face

Visualization of Bioisosteric Logic

The following diagram outlines the decision process for deploying pyridazine scaffolds.

Figure 1: Decision logic for scaffold hopping to pyridazine. Note the critical distinction between solvent-exposed vectors and hydrophobic pocket placement.

Interaction Dynamics: MD and Docking

Static docking is often insufficient for pyridazine derivatives due to the flexibility required to accommodate water-mediated bridges.

Water-Mediated Bonding

In Molecular Dynamics (MD) simulations (typically 100ns using GROMACS or AMBER), pyridazine nitrogens frequently stabilize "water bridges"—where a water molecule links the scaffold N to a protein backbone carbonyl.

-

Protocol: When setting up the MD, explicit solvent models (TIP3P or TIP4P) are mandatory. Implicit solvation will fail to capture this stabilization energy.

Binding Free Energy (MMPBSA)

To validate the theoretical affinity, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is preferred over simple docking scores.

-

Observation: Pyridazine derivatives often show a favorable electrostatic contribution (

) but a penalty in desolvation energy (

Technical Protocol: In Silico Profiling Workflow

This section provides a self-validating workflow for characterizing a new library of pyridazine derivatives.

Objective: Predict stability, reactivity, and binding mode of a novel 6-substituted pyridazine-3-one.

Step 1: Geometry Optimization (DFT)

-

Tool: Gaussian 16 / ORCA / Psi4

-

Method: B3LYP/6-311++G(d,p)

-

Causality: The diffuse functions (++G) are essential to correctly model the lone pair electron density on the adjacent nitrogens.

-

Check: Ensure no imaginary frequencies (indicates a true minimum).

Step 2: Descriptor Calculation

-

Calculate: Dipole moment (

), Polarizability ( -

Calculate: Fukui Indices (

and -

Why: Fukui indices predict exactly where metabolic attack (nucleophilic/electrophilic) is likely to occur on the ring.

Step 3: Molecular Docking (Induced Fit)

-

Tool: AutoDock Vina / Glide

-

Setup: Allow flexibility in the receptor side chains within 5Å of the binding pocket.

-

Crucial Step: Manually inspect top poses for N...H-N or N...H-O interactions. If the pyridazine nitrogens are facing a hydrophobic wall, the pose is likely an artifact.

Step 4: Dynamic Stability (MD Simulation)

-

Tool: GROMACS

-

Duration: 50–100 ns.

-

Analysis: Plot RMSD (Root Mean Square Deviation) of the ligand.

-

Success Metric: Ligand RMSD < 2.0 Å over the last 20ns of simulation indicates a stable binding mode.

Workflow Visualization

Figure 2: Integrated computational workflow for pyridazine derivative profiling.

References

-

Physicochemical Properties & Drug Design: Meanwell, N. A. (2023).[1][2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[2]

-

DFT & Corrosion Inhibition Studies (Electronic Properties): Ogede, R. O., et al. (2022).[3][4] "DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media." GSC Advanced Research and Reviews, 11(03), 106–114.[3]

-

Molecular Dynamics & Docking (FGFR1 Inhibitors): Alamri, M. A., et al. (2023). "3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1." Journal of Biomolecular Structure and Dynamics.

-

Bioisosterism in Agriculture & Medicine: Mangalagiu, I. I., et al. (2023).[1][5] "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture."[5][6][7] Encyclopedia.[7]

-

Nanoparticle Formulation & Docking (CDK-2/EGFR): El-Naggar, M. E., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies."[8] MDPI: Pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocol for 3-Chloro-6-pyrrolidin-1-yl-pyridazine

Abstract & Core Directive

This guide details the synthesis of 3-Chloro-6-pyrrolidin-1-yl-pyridazine , a critical pharmacophore in medicinal chemistry (kinase inhibitors, GPCR ligands). The protocol utilizes a controlled Nucleophilic Aromatic Substitution (

Key Advantage: The introduction of the first amino group (pyrrolidine) electronically deactivates the pyridazine ring toward a second substitution, allowing for high chemoselectivity without the need for protecting groups.

Reaction Scheme & Logic

The synthesis relies on the reaction between 3,6-dichloropyridazine (1) and pyrrolidine (2) . The reaction is driven by the electron-deficient nature of the pyridazine ring.

Workflow Logic (Graphviz)

Figure 1: Operational workflow for the mono-substitution of 3,6-dichloropyridazine.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3,6-Dichloropyridazine | 148.98 | 1.0 | Electrophile (Substrate) |

| Pyrrolidine | 71.12 | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | Acid Scavenger (Base) |

| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |

Equipment

-

Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

-

Reflux condenser with inert gas inlet (Nitrogen or Argon).

-

Rotary evaporator.

-

TLC plates (Silica gel 60 F254).[1]

-

Vacuum filtration setup.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean, dry round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in absolute ethanol (30 mL).

-

Base Addition: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the solution.

-

Note: While pyrrolidine can act as its own base, using an inorganic base like K₂CO₃ improves atom economy and prevents the formation of pyrrolidinium hydrochloride salts which can complicate workup.

-

-

Nucleophile Addition: Add pyrrolidine (0.92 mL, 11.0 mmol) dropwise over 5 minutes while stirring at room temperature.

-

Critical Control Point: Do not add a large excess of pyrrolidine (>1.5 eq) at the start to avoid forming the bis-substituted byproduct (3,6-di(pyrrolidin-1-yl)pyridazine).

-

Phase 2: Reaction & Monitoring

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) .

-

Duration: Stir at reflux for 3 to 5 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Target Spot: The product will be more polar (lower

) than the starting material but less polar than the bis-substituted byproduct. -

Visualization: UV light (254 nm).[1]

-

Phase 3: Workup & Isolation

-

Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporator).

-

Extraction: Resuspend the solid residue in water (30 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate to dryness.-

Alternative (Precipitation): Often, upon adding water to the residue (Step 8), the product precipitates as a solid. If this occurs, filter the solid, wash with cold water, and dry. This is preferred for scale-up.

-

Phase 4: Purification

-

Recrystallization: If the crude product purity is <95%, recrystallize from a mixture of Ethanol/Water (1:1) or Isopropanol .

-

Dissolve in minimum hot ethanol, add water until slightly turbid, and cool slowly to 4°C.

-

-

Yield: Expected yield is 80-90% .

Mechanism of Action

The reaction proceeds via an

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic pathway highlighting the kinetic selectivity for mono-substitution.

Analytical Data & Characterization

Confirm the identity of the synthesized compound using the following expected data:

| Technique | Expected Result | Interpretation |

| Physical State | Off-white to pale yellow solid | Crystalline solid. |

| Melting Point | 120 – 140°C (Approx.) | Compare to literature for similar analogs [1]. |

| ¹H NMR (CDCl₃) | Pyridazine ring protons (doublet pair). | |

| ¹H NMR (CDCl₃) | Pyrrolidine ring protons ( | |

| LC-MS (ESI) | Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Bis-substitution observed | Excess pyrrolidine or temperature too high. | Strictly limit pyrrolidine to 1.1 eq. Lower temperature to 50°C. |

| Low Conversion | Old/Wet reagents or insufficient heat. | Use fresh anhydrous K₂CO₃. Ensure vigorous reflux. Switch solvent to DMF (heat to 80°C). |

| Oily Product | Residual solvent or impurities.[2] | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

Safety & Handling

-

3,6-Dichloropyridazine: Skin sensitizer and irritant. Handle in a fume hood.

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.

-

Waste Disposal: Aqueous waste contains basic salts and pyridine derivatives; dispose of in accordance with halogenated organic waste regulations.

References

-

Crystal structure of 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health (NIH). Available at: [Link] (Provides structural analogs and melting point benchmarks).

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry. Available at: [Link] (Protocol validation for mono-amination of dichloropyridazine).

-

Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link] (General reactivity and methodology).

-

Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Available at: [Link] (Reactivity patterns and selectivity).

Sources

Application Note: High-Purity Synthesis of 3-Amino-6-(1-pyrrolidinyl)-pyridazine

Part 1: Introduction and Strategic Rationale

The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings in various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs [1, 2]. Specifically, 3-amino-6-(1-pyrrolidinyl)-pyridazine represents a critical intermediate where the introduction of the pyrrolidine ring modulates lipophilicity and receptor binding affinity, particularly in the development of CB2 agonists and kinase inhibitors [3].

Mechanistic Insight: The Challenge

The synthesis relies on a Nucleophilic Aromatic Substitution (

Experimental Strategy: To overcome this electronic deactivation, the protocol requires:

-